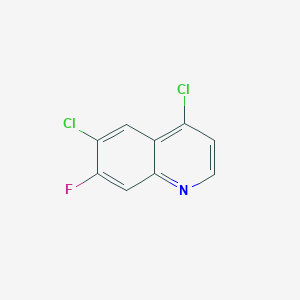

4,6-Dichloro-7-fluoroquinoline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H4Cl2FN |

|---|---|

Poids moléculaire |

216.04 g/mol |

Nom IUPAC |

4,6-dichloro-7-fluoroquinoline |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |

Clé InChI |

LLKNPCJCKMLUIH-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |

Origine du produit |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties & Medicinal Utility of 4,6-Dichloro-7-fluoroquinoline

The following technical guide details the chemical properties, synthetic accessibility, and medicinal chemistry applications of 4,6-Dichloro-7-fluoroquinoline , a high-value scaffold for kinase inhibitor and antimalarial drug discovery.

Executive Summary

4,6-Dichloro-7-fluoroquinoline is a tri-halogenated heterocyclic scaffold that serves as a critical intermediate in the synthesis of 4-aminoquinoline pharmacophores. Unlike the ubiquitous 4,7-dichloroquinoline (precursor to Chloroquine), this specific isomer incorporates a C7-fluorine atom and a C6-chlorine atom. This substitution pattern offers unique advantages in medicinal chemistry: the C7-fluorine blocks metabolic defluorination and modulates pKa, while the C6-chlorine provides a handle for late-stage palladium-catalyzed cross-couplings, enabling rapid library expansion around the core.

Part 1: Physicochemical Profile

Understanding the baseline properties of this scaffold is essential for predicting its behavior in biological systems and reaction mixtures.

Table 1: Core Physicochemical Properties

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Weight | ~216.04 g/mol | Low MW allows significant room for functionalization while staying within Lipinski rules. |

| LogP (Predicted) | 3.6 – 3.8 | Highly lipophilic. Requires polar side chains (e.g., piperazines, solubilizing amines) at C4 to improve aqueous solubility. |

| pKa (Quinoline N) | ~2.5 – 3.0 | The electron-withdrawing effects of Cl (C4, C6) and F (C7) significantly lower the basicity of the ring nitrogen compared to quinoline (pKa 4.9). |

| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (via Ring N and F). |

| PSA | ~13 Ų | Excellent membrane permeability; blood-brain barrier (BBB) penetration is likely unless modified with polar groups. |

Part 2: Synthetic Accessibility

The synthesis of 4,6-Dichloro-7-fluoroquinoline follows the classical Gould-Jacobs reaction , adapted to ensure correct regiochemistry. The starting material choice is critical to establish the 6,7-substitution pattern.

The Synthetic Workflow[1][2][3]

-

Condensation: Reaction of 4-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

-

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields the 4-hydroxyquinoline-3-ester.

-

Hydrolysis/Decarboxylation: Removal of the ester group.

-

Chlorination: Conversion of the C4-hydroxyl to C4-chloride using Phosphorus Oxychloride (

).

Visualization: Synthesis Pathway

Caption: Step-by-step synthesis via the Gould-Jacobs protocol. The regiochemistry is defined by the starting aniline.

Part 3: Reactivity Profile & Regioselectivity

For a medicinal chemist, the value of this scaffold lies in the orthogonal reactivity of its three halogen substituents. They do not react at the same rate or under the same conditions, allowing for sequential functionalization.

Reactivity Hierarchy

-

C4-Chlorine (Most Reactive):

-

Mechanism:

(Nucleophilic Aromatic Substitution).[1] -

Activation: Highly activated by the protonated quinoline nitrogen (para-position).

-

Utility: Introduction of the primary pharmacophore (e.g., diamines for antimalarials, anilines for kinase inhibitors).

-

-

C6-Chlorine (Moderately Reactive):

-

Mechanism: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Activation: Not activated for

but accessible via oxidative addition to Pd(0). -

Utility: Late-stage library expansion (R-group scanning).

-

-

C7-Fluorine (Least Reactive / Stable):

-

Mechanism: Stable under standard conditions.

-

Utility: Metabolic blocking (prevents oxidation) and electronic modulation. Note: In 4-oxo-quinolone antibiotics, C7-F is reactive, but in this aromatic chloroquinoline system, it is relatively inert.

-

Visualization: Reactivity Map

Caption: Orthogonal reactivity profile. C4 reacts first via SNAr; C6 reacts second via Pd-catalysis.

Part 4: Experimental Protocols

Protocol A: General Displacement at C4

Targeting the synthesis of 4-aminoquinoline derivatives.

Rationale: Acid catalysis protonates the quinoline nitrogen, increasing the electrophilicity at C4 and accelerating chloride displacement.

-

Reagents: 4,6-Dichloro-7-fluoroquinoline (1.0 equiv), Amine nucleophile (1.2–1.5 equiv).

-

Solvent: Ethanol, Isopropanol, or Ethoxyethanol.

-

Catalyst: Catalytic HCl (or use the amine as an HCl salt).

-

Procedure:

-

Workup: Filter the solid or basify with

and extract with Ethyl Acetate/DCM.

Protocol B: Suzuki-Miyaura Coupling at C6

Targeting library expansion after C4 functionalization.

Rationale: The C6-Cl bond is weaker than the C-F bond but requires a catalyst. This reaction is best performed after C4 substitution to avoid competing SNAr at C4 by the catalyst ligands or base.

-

Reagents: C4-substituted quinoline (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(2.0 equiv). -

Catalyst:

or -

Solvent: Dioxane/Water (4:1).

-

Procedure:

-

Degas solvents with Nitrogen/Argon.

-

Combine reactants and catalyst in a sealed tube.

-

Heat at 90–100°C for 12 hours.

-

-

Validation: Monitor for the disappearance of the aryl chloride peak.

Part 5: Medicinal Chemistry Applications[4][5][7][8]

Kinase Inhibition (EGFR/Src Bioisosteres)

The 4-aminoquinoline scaffold is a proven bioisostere of the 4-aminoquinazoline scaffold found in EGFR inhibitors like Gefitinib and Erlotinib .

-

Design Strategy: Replace the quinazoline core with 4,6-dichloro-7-fluoroquinoline.

-

Advantage: The C7-Fluorine mimics the electron-withdrawing nature of the N3 nitrogen in quinazoline, maintaining the electronic environment of the ATP-binding pocket while altering solubility and metabolic profile.

Antimalarial Optimization

Chloroquine resistance is partly driven by transporter mutations. Modifying the core lipophilicity and pKa can overcome this.

-

Design Strategy: Use the 4,6-dichloro-7-fluoro core to attach the standard diethylaminobutyl side chain.

-

Hypothesis: The C7-F may alter the pKa of the quinoline nitrogen, potentially affecting accumulation in the parasite's acidic food vacuole, while the C6-Cl provides a handle to increase lipophilicity or introduce steric bulk to bypass resistance mechanisms.

Metabolic Stability

In many drug candidates, the 6- and 7-positions of the quinoline ring are "soft spots" for CYP450-mediated oxidation.

-

Solution: The 7-Fluoro substituent effectively blocks metabolism at this position.

-

Solution: The 6-Chloro substituent blocks metabolism and can be used to tune the overall lipophilicity (LogP) to optimize half-life (

).

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Derivatives.[5][2][6][1] Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology, 625(1-3), 220–233. Link

-

Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry, 23(16), 5098–5119. Link

-

Eswaran, S., et al. (2010). Heterocyclic Liquid Crystals: Synthesis and Characterization of Some New Azo-Schiff Bases Containing Quinoline Ring. Journal of Chemistry.[5] Link

-

PubChem Compound Summary. (2024). 4,7-Dichloroquinoline (Analogous Reactivity Data).[2][6][7] National Center for Biotechnology Information. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4,6-Dichloro-7-fluoroquinoline CAS number and molecular weight

Orthogonal Functionalization of 4,6-Dichloro-7-fluoroquinoline: A Technical Guide for Drug Discovery

Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently encounter molecular scaffolds that serve as the programmable backbone for next-generation therapeutics. Among these, halogenated quinolines are recognized as highly privileged structures. Specifically, 4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) offers a uniquely engineered tri-halogenated core. The strategic placement of two distinct halogens (chlorine and fluorine) across three positions allows for orthogonal reactivity. This enables the precise, stepwise construction of complex pharmacophores utilized in antimalarial, antibacterial, and central nervous system (CNS) drug development.

Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to understand the foundational physicochemical properties of the starting material. The table below summarizes the core quantitative data for 4,6-Dichloro-7-fluoroquinoline[1],[2].

| Property | Value |

| Compound Name | 4,6-Dichloro-7-fluoroquinoline |

| CAS Number | 1065093-04-0 |

| Molecular Formula | C9H4Cl2FN |

| Molecular Weight | 216.04 g/mol |

| Core Scaffold | Tri-halogenated Quinoline |

| Key Reactive Sites | C4 (Electrophilic), C6 (Cross-Coupling) |

The causality behind selecting this specific isomer lies in its electronic distribution. The C7-fluorine atom is highly electronegative, withdrawing electron density via the inductive effect while simultaneously blocking oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the 7-position. The C4-chlorine is highly activated toward nucleophilic attack due to the resonance stabilization provided by the adjacent quinoline nitrogen. Meanwhile, the C6-chlorine remains relatively inert to nucleophiles but is perfectly primed for transition-metal-catalyzed cross-coupling.

Applications in Drug Development

The unique structural properties of fluoroquinolines make them highly versatile in pharmacology:

-

CNS Therapeutics (mGluR5 Modulators): Fluoroquinoline derivatives have been successfully developed as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). These compounds, characterized by their high metabolic stability and brain penetrance, have advanced to clinical trials for psychiatric indications such as anxiety and depression[3].

-

Antimalarial and Biocidal Agents: Dichloroquinoline derivatives are foundational to antimalarial therapies. Recent studies demonstrate that 4,7-dichloroquinoline derivatives exhibit potent in-vitro antiplasmodial efficacy and significant larvicidal properties against vectors like Aedes aegypti.

Experimental Workflows: Orthogonal Functionalization

To leverage this scaffold, we utilize an orthogonal functionalization strategy. The workflow relies on exploiting the differential reactivity of the C4 and C6 positions.

Functionalization workflow of 4,6-Dichloro-7-fluoroquinoline via sequential C4 and C6 activation.

Protocol 1: Regioselective C4-Amination via SNAr

Objective: To install a secondary amine at the C4 position while leaving the C6-chlorine and C7-fluorine intact. Causality: The electron-withdrawing nature of the quinoline nitrogen makes the C4-chlorine highly electrophilic. The formation of the intermediate Meisenheimer complex is resonance-stabilized at C4, whereas attack at C6 lacks this stabilization, ensuring strict regioselectivity[4].

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, dissolve 4,6-Dichloro-7-fluoroquinoline (1.0 eq, 216.04 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.2 eq, 1.2 mmol) followed by anhydrous potassium carbonate (K2CO3, 2.0 eq, 2.0 mmol) as the base to scavenge the generated HCl.

-

Reaction Execution: Seal the flask under a nitrogen atmosphere and heat to 120 °C for 12–24 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (m/z ~217 [M+H]+) disappears, replaced by a single major product peak corresponding to the exact mass of the aminated product (e.g., m/z ~267 for morpholine substitution). The absence of a double-substitution mass confirms the inertness of the C6-chlorine under these conditions.

-

Workup: Cool to room temperature, quench with ice-cold water, and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C6 position of the C4-aminated intermediate. Causality: With the C4 position occupied by an electron-donating amine, the quinoline core becomes slightly more electron-rich. However, the C6-chlorine bond can now be selectively activated by a Palladium(0) catalyst for oxidative addition. The adjacent C7-fluorine exerts a strong inductive pull, which facilitates the oxidative addition step but requires a robust, sterically demanding bidentate ligand (like dppf) to prevent catalyst deactivation.

Step-by-Step Methodology:

-

Preparation: To a microwave vial, add the C4-aminated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

-

Reaction Execution: Purge the vial with nitrogen for 5 minutes, seal, and heat at 90 °C for 8 hours.

-

Self-Validation (In-Process Control): Perform a hot filtration through a Celite pad to remove precipitated Palladium black. The protocol is self-validating upon crude 1H-NMR analysis: the disappearance of the characteristic C6-chlorine isotopic pattern in the mass spectrum, coupled with the appearance of new aromatic proton signals in the 7.0–8.0 ppm range of the NMR spectrum, confirms successful C-C bond formation.

Pharmacological Mechanism of Action

When these fluoroquinoline derivatives are optimized as mGluR5 NAMs, they exhibit a highly specific signaling cascade modulation. The presence of the halogenated quinoline core allows the molecule to lodge deeply into the allosteric transmembrane pocket of the receptor[3].

Mechanism of action for fluoroquinoline-derived mGluR5 negative allosteric modulators.

By binding to the allosteric site, the fluoroquinoline derivative induces a conformational change that uncouples the receptor from its intracellular Gq protein. This prevents the downstream activation of Phospholipase C (PLC), ultimately attenuating the release of intracellular calcium—a critical pathway in mitigating hyperactive glutamatergic signaling in psychiatric disorders.

Conclusion

4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) is not merely a chemical reagent; it is a highly engineered starting point for rational drug design. By understanding the electronic and steric causality of its halogen substituents, researchers can deploy self-validating synthetic protocols to rapidly generate diverse, biologically active libraries.

References

-

Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

-

Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications Source: PubMed / J Med Chem URL: [Link]

Sources

- 1. 259860-04-3|6-Chloro-7-fluoro-1H-indole|BLD Pharm [bldpharm.com]

- 2. 3,4-Dichloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]

Solubility Profile of 4,6-Dichloro-7-fluoroquinoline in Organic Solvents

[1][2]

Executive Summary & Compound Analysis

4,6-Dichloro-7-fluoroquinoline (CAS: 1065093-04-0) is a highly specialized halogenated heterocyclic intermediate.[1][2][3][4] It serves as a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., EGFR inhibitors) and advanced antimalarial agents.[1][2]

Unlike its simpler analog 4,7-dichloroquinoline, the introduction of the C7-fluorine atom alters the dipole moment and crystal lattice energy, subtly impacting its solvation thermodynamics.[1][2] This guide provides a predictive solubility landscape based on structural analogs, followed by a rigorous experimental protocol for precise determination.[2]

Physicochemical Baseline[2][5]

Predicted Solubility Landscape

Based on structural homology with 4,7-dichloroquinoline and thermodynamic group contribution principles.

The solubility behavior of 4,6-Dichloro-7-fluoroquinoline follows a "like-dissolves-like" mechanism heavily influenced by

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvent-solute interaction due to similar polarity and halogen bonding.[1][2] Ideal for reaction media.[2] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions overcome the crystal lattice energy.[1][2] Primary choice for stock solutions.[2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate (10–30 mg/mL) | Solvation driven by |

| Alcohols (Protic) | Methanol, Ethanol, IPA | Low to Moderate | Poor solubility at RT; increases at reflux.[1][2] Ideal for recrystallization (cooling crystallization).[1][2] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Low (<1 mg/mL) | Lack of polar interactions.[1][2] Acts as an anti-solvent to force precipitation.[2] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | Highly lipophilic (LogP > 3.0).[1][2] Requires pH adjustment (< pH 2) to solubilize as a quinolinium salt.[1][2] |

Experimental Protocol: Solubility Determination

Standardized workflow for obtaining thermodynamic solubility data.[1]

Method A: Isothermal Saturation (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate solubility curves.[1][2]

Reagents & Equipment:

-

Thermostatic orbital shaker (Control ±0.1°C)

-

Syringe filters (0.45 µm PTFE)[1]

Step-by-Step Procedure:

-

Saturation: Add excess solid compound to 10 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at fixed temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) for 24–48 hours.

-

Sedimentation: Allow the suspension to settle for 2 hours to separate the supernatant.

-

Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe (to prevent precipitation).

-

Filtration: Filter immediately through a 0.45 µm PTFE filter.

-

Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC.

Method B: Polythermal Method (Laser Monitoring)

Used for rapid generation of solubility curves (

Workflow Visualization

The following diagram outlines the decision logic for solvent selection during purification, based on the solubility profile.

Caption: Decision matrix for solvent selection based on thermal solubility behavior.

Thermodynamic Modeling

To correlate experimental data for process simulation, use the Modified Apelblat Equation .[2] This model is empirically robust for rigid heterocyclic rings like quinolines.[2]

Where:

- : Mole fraction solubility of the solute.[2]

- : Absolute temperature (K).[2][8][9]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Insight:

For halogenated quinolines, the dissolution enthalpy (

References

-

Structure & Identity: PubChem. 4,7-Dichloroquinoline (Analog).[1][2][9] National Library of Medicine.[2]

-

Synthetic Context: Price, C. C.; Roberts, R. M. 4,7-Dichloroquinoline.[1][2][9] Org. Synth. 1948 , 28,[1][2] 38.

-

Solubility Methodology: Könczöl, Á.; Dargó, G. Brief overview of solubility methods: Recent trends in equilibrium solubility measurement. Drug Discov. Today: Technol. 2018 , 27, 3–10.[1][2] [1]

-

Crystallization Solvents: Recrystallisation of crude 4,7-dichloroquinoline. ResearchGate.

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. 1546504-60-2|5-Chloro-4,6-difluoro-1H-indole|BLD Pharm [bldpharm.com]

- 4. 259860-04-3|6-Chloro-7-fluoro-1H-indole|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 4,7-dichloro-6-fluoroquinoline (C9H4Cl2FN) [pubchemlite.lcsb.uni.lu]

- 6. 1065093-04-0_4,6-Dichloro-7-fluoroquinolineCAS号:1065093-04-0_4,6-Dichloro-7-fluoroquinoline【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

Technical Guide & Safety Data Sheet (SDS) Analysis: 4,6-Dichloro-7-fluoroquinoline

This guide serves as an advanced technical manual for the safe handling, storage, and application of 4,6-Dichloro-7-fluoroquinoline . It is designed for researchers and process chemists who require more than a generic safety summary.

CAS Number: 1065093-04-0

Molecular Formula: C

Part 1: Executive Summary & Chemical Context

4,6-Dichloro-7-fluoroquinoline is a specialized halogenated heterocyclic scaffold. Unlike common reagents, it functions primarily as a high-value intermediate in the synthesis of H-PGDS inhibitors (Hematopoietic Prostaglandin D Synthase) and next-generation fluoroquinolone antibiotics .

Why this specific isomer matters: The presence of chlorine at the C4 and C6 positions, combined with fluorine at C7, creates a unique reactivity profile:

-

C4-Position: Highly electrophilic; serves as the primary "handle" for Nucleophilic Aromatic Substitution (S

Ar) reactions (e.g., introducing amines). -

C7-Position: The fluorine atom often acts as a bioisostere in medicinal chemistry, enhancing metabolic stability and lipophilicity, or serving as a second S

Ar site under forcing conditions.

Critical Safety Note: As a halogenated quinoline, this compound poses risks of severe eye damage, skin sensitization, and respiratory irritation. In the absence of extensive toxicological data for this specific isomer, safety protocols must follow a Read-Across approach based on the structurally analogous 4,7-dichloroquinoline.

Part 2: Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) analysis of analogous chlorinated quinolines.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat.[2] 2 | H315: Causes skin irritation. |

| Serious Eye Damage | Cat. 1/2A | H318/H319: Causes serious eye damage/irritation. |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

| Aquatic Toxicity | Cat. 3 | H402: Harmful to aquatic life (Predicted). |

Toxicology Insight (The "Why")

The C4-chlorine atom is labile. Upon contact with mucosal membranes (eyes, lungs), it can undergo partial hydrolysis, releasing hydrochloric acid (HCl) in situ. This mechanism drives the severe irritation/corrosion potential distinct from non-halogenated quinolines.

Part 3: Safe Handling Lifecycle & Engineering Controls

Expertise Note: Standard fume hoods are insufficient if the sash is not managed correctly during solid transfer.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .

-

Static Control: Halogenated heterocycles can be static-prone. Use anti-static weighing boats and ground all metal spatulas.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (Double Layer) or Viton | Chlorinated aromatics can permeate thin latex. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact. |

| Eye Protection | Chemical Goggles (Not Safety Glasses) | Risk of irreversible corneal damage from dust/hydrolysis. |

| Respiratory | N95 (if outside hood) or P100 | Required only if engineering controls fail or during spill cleanup. |

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound from receipt to disposal.

Figure 1: Lifecycle management workflow ensuring containment of hydrolytic byproducts.

Part 4: Emergency Response Protocols

Trustworthiness: These protocols assume the generation of HF and HCl during thermal decomposition.

Firefighting Measures

-

Hazardous Combustion Products: In a fire, this compound decomposes to release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).

-

Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam. Do not use high-pressure water jets , as this may scatter the chemical and accelerate hydrolysis.

-

Special Action: Firefighters must wear full turnout gear and SCBA. Any water runoff must be contained (HF risk to aquatic systems).

Accidental Release (Spill)

-

Evacuate: Clear the immediate area (10-meter radius).

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

-

Contain: Cover the spill with an inert absorbent (Vermiculite or Sand).[3] Do not use combustible materials like sawdust.

-

Neutralize: If wet, treat the area with a dilute Sodium Bicarbonate (NaHCO

) solution to neutralize potential acidity. -

Disposal: Scoop into a high-density polyethylene (HDPE) container. Label as "Toxic Solid, Organic, Halogenated."

Part 5: Storage & Stability

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under Argon or Nitrogen. The C4-Cl bond renders the molecule moisture-sensitive over long periods.

-

Incompatibilities: Strong oxidizing agents and strong bases (which may trigger premature S

Ar reactions).

Part 6: Experimental Application (Synthesis Context)

Expertise in Action: Why use this specific scaffold?

In the development of H-PGDS inhibitors, the 4,6-dichloro-7-fluoroquinoline core is often subjected to palladium-catalyzed reduction or nucleophilic substitution .

Protocol Example (S

-

Dissolution: Dissolve 1.0 eq of 4,6-Dichloro-7-fluoroquinoline in anhydrous DMF.

-

Addition: Add 1.2 eq of the amine nucleophile and 2.0 eq of DIPEA (base).

-

Reaction: Heat to 60–80°C. The C4-Cl is selectively displaced due to the activating influence of the ring nitrogen (para-position effect).

-

Quench: Pour into ice water. The product typically precipitates, avoiding tedious extraction.

Part 7: Waste Disposal

Classification: Hazardous Waste (Halogenated). Protocol:

-

Dissolve solid waste in a combustible solvent (e.g., acetone) if not already in solution.

-

Segregate into the Halogenated Organic Waste stream.

-

Prohibited: Do not mix with aqueous acid waste streams (risk of HCN or HF evolution if impurities are present).

-

Destruction: High-temperature incineration equipped with a scrubber for HCl/HF removal.

References

- World Intellectual Property Organization (WIPO). (2017). Quinoline-3-carboxamides as H-PGDS Inhibitors (WO2017103851A1).

-

PubChem. (n.d.). Compound Summary: 4,7-Dichloroquinoline (Analogous Hazard Data). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Quinoline. Retrieved from [Link]

Sources

The Emerging Potential of the 4,6-Dichloro-7-fluoroquinoline Scaffold: A Technical Guide to Structure-Activity Relationship Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its versatile structure has given rise to a multitude of therapeutic agents across a wide spectrum of diseases, including infectious diseases, cancer, and inflammatory conditions.[2][3] The ability to readily modify the quinoline ring at various positions allows for the fine-tuning of electronic, steric, and pharmacokinetic properties, making it a "privileged structure" in drug discovery. This guide delves into the untapped potential of a specific, underexplored scaffold: 4,6-dichloro-7-fluoroquinoline . By dissecting the predicted influence of its unique substitution pattern, we aim to provide a roadmap for the rational design and development of novel therapeutics based on this promising core.

The 4,6-Dichloro-7-fluoroquinoline Core: A Tri-Halogenated Scaffold of Interest

The 4,6-dichloro-7-fluoroquinoline core presents a unique combination of halogen substitutions that is poised to offer distinct advantages in drug design. The presence of chlorine atoms at both the 4- and 6-positions, coupled with a fluorine atom at the 7-position, creates a complex interplay of electronic and steric effects. This guide will explore the hypothetical structure-activity relationships (SAR) of this scaffold, drawing upon established principles from quinoline and fluoroquinolone chemistry to predict its potential biological activities and guide future research.

Predictive Structure-Activity Relationship (SAR) Analysis

A thorough understanding of the contribution of each substituent to the overall molecular properties is paramount for the rational design of novel drug candidates.

The Role of the 4-Chloro Substituent: A Handle for Nucleophilic Substitution and a Modulator of Activity

The chlorine atom at the 4-position of the quinoline ring is a key feature that significantly influences the scaffold's chemical reactivity and biological activity. It activates the C4 position for nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide array of functional groups.[4] This allows for the exploration of diverse chemical space and the optimization of interactions with biological targets.

From a biological standpoint, the 4-chloro group can participate in various non-covalent interactions, including halogen bonding, which can contribute to target binding affinity.[5] The nature of the substituent introduced at this position is critical. For instance, in the context of anticancer agents, the introduction of substituted anilines at the 4-position of quinolines has led to potent kinase inhibitors.[6]

The Impact of the 6-Chloro Substituent: Enhancing Potency and Influencing Electronic Properties

A halogen at the C6 position of the quinoline ring is a common feature in many biologically active compounds. The presence of a chlorine atom at this position is known to enhance the antibacterial activity of fluoroquinolones.[7] This is attributed to its electron-withdrawing nature, which can influence the overall electronic distribution of the quinoline ring system and modulate the pKa of the molecule. In the context of antimalarial quinolines, a 6-chloro substituent has been shown to have a synergistic effect on activity when combined with a 7-methoxy group.[5]

The Significance of the 7-Fluoro Group: A Key Player in Pharmacokinetics and Target Interaction

The fluorine atom at the C7 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[8] The introduction of fluorine at this position can significantly enhance metabolic stability, increase cell permeability, and improve oral bioavailability.[9] Furthermore, the 7-fluoro substituent has been shown to be crucial for potent inhibition of bacterial DNA gyrase and topoisomerase IV.[10] In the broader context of drug design, the strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles.

Synergistic and Antagonistic Effects: The Unique Interplay of Three Halogens

The combination of chlorine atoms at C4 and C6, and a fluorine atom at C7, is anticipated to create a unique electronic environment within the quinoline scaffold. The electron-withdrawing nature of all three halogens will likely lower the pKa of the quinoline nitrogen, which could impact its interaction with biological targets and its cellular accumulation. The interplay of these substituents may lead to synergistic effects on biological activity. For instance, the combined electron-withdrawing power of the 6-chloro and 7-fluoro groups could enhance the reactivity of the 4-position towards nucleophilic attack, facilitating the synthesis of diverse analogs.

Synthetic Strategies for 4,6-Dichloro-7-fluoroquinoline and its Analogs

The synthesis of the 4,6-dichloro-7-fluoroquinoline core can be approached through established quinoline synthetic methodologies. A plausible route would involve the cyclization of a suitably substituted aniline precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4,6-dichloro-7-fluoroquinoline and its analogs.

Potential Biological Targets and Therapeutic Applications

Based on the SAR analysis of related quinoline derivatives, the 4,6-dichloro-7-fluoroquinoline scaffold holds promise for a variety of therapeutic applications.

Table 1: Potential Biological Targets and Therapeutic Areas

| Potential Biological Target | Therapeutic Area | Rationale |

| Protein Kinases (e.g., EGFR, VEGFR) | Oncology | The 4-anilinoquinoline scaffold is a well-established kinase inhibitor pharmacophore.[6] |

| Topoisomerases (I and II) | Oncology, Infectious Diseases | Fluoroquinolones are known inhibitors of bacterial topoisomerase II.[10] Certain indenoisoquinolines with halogen substitutions are potent Topoisomerase I inhibitors.[4] |

| Heme Polymerization | Infectious Diseases (Malaria) | The 4-aminoquinoline core is central to the mechanism of action of chloroquine.[8] |

| Bacterial DNA Gyrase | Infectious Diseases (Bacterial) | The fluoroquinolone scaffold is a potent inhibitor of bacterial DNA gyrase.[10] |

Experimental Protocols

General Procedure for the Synthesis of 4,6-Dichloro-7-fluoroquinoline

-

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acrylate: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically neat or in a high-boiling solvent, to afford the corresponding enamine intermediate.

-

Step 2: Cyclization to Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate: The enamine from Step 1 is cyclized by heating in a high-boiling solvent such as Dowtherm A.

-

Step 3: Hydrolysis to 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylic acid: The ester from Step 2 is hydrolyzed using aqueous base, followed by acidification.

-

Step 4: Decarboxylation to 6-chloro-7-fluoro-4-hydroxyquinolin-2(1H)-one: The carboxylic acid from Step 3 is decarboxylated by heating in a high-boiling solvent.

-

Step 5: Chlorination to 2,4-dichloro-6-fluoro-7-methoxyquinoline: The resulting 4-hydroxyquinoline is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.

Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the synthesized 4,6-dichloro-7-fluoroquinoline analogs to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The 4,6-dichloro-7-fluoroquinoline scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the established principles of quinoline chemistry and SAR, this guide provides a predictive framework to stimulate and direct future research. The unique combination of halogen substituents offers a tantalizing prospect for the development of potent and selective modulators of various biological targets. Further synthesis and biological evaluation of analogs based on this core are warranted to fully elucidate its therapeutic potential.

References

- Albrecht, R. (1977). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research, 21, 9-104.

- Chu, D. T. W., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135.

- Cushman, M., et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 64(15), 11437-11456.

- Escribano, E., et al. (1996). Structure-absorption relationships of a series of 6-fluoroquinolones. Antimicrobial Agents and Chemotherapy, 40(7), 1744-1747.

- Egan, T. J. (2008). Recent advances in the understanding of the mechanism of action of quinoline antimalarials.

- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

- Lesher, G. Y., et al. (1962). 1,8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.

- Maddalena, M. J., et al. (1995). Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring. Journal of Medicinal Chemistry, 38(18), 3536-3546.

- Niles, J. C., et al. (2014). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 57(13), 5639-5651.

- Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206.

- Zhang, G. W., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(45), 29553-29576.

- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 6.

- Molecules. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658.

- Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 1-8.

- PDB-101. (n.d.). Fluoroquinolones. RCSB PDB.

- ChemScene. (n.d.). 4,6-Dichloro-7-fluoroquinazoline. ChemScene.

- PubChem. (n.d.). 4,7-Dichloroquinoline. PubChem.

- Beilstein Journals. (2025). Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry, 21, 1034-1042.

- Wikipedia. (2024). Quinoline. Wikipedia.

- The Journal of Organic Chemistry. (1999). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 64(23), 8575-8583.

- MilliporeSigma. (n.d.). 4-Chloro-7-fluoroquinoline. Sigma-Aldrich.

- CHIMIA. (2002). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 56(4), 141-146.

- CymitQuimica. (n.d.). 4,7-Dichloroquinoline. CymitQuimica.

- ResearchGate. (2012). 4,7-Dichloroquinoline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities [mdpi.com]

- 7. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 8. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

Melting point and physical characteristics of 4,6-Dichloro-7-fluoroquinoline

The following technical guide details the physical characteristics, synthesis, and characterization protocols for 4,6-Dichloro-7-fluoroquinoline .

CAS Registry Number: 1065093-04-0 Chemical Formula: C₉H₄Cl₂FN Molecular Weight: 216.04 g/mol

Executive Summary

4,6-Dichloro-7-fluoroquinoline is a specialized halogenated heterocyclic intermediate used primarily in the development of Prostaglandin D Synthase (h-PGDS) inhibitors and non-classical quinoline antibiotics. Unlike standard fluoroquinolones (which typically feature a 6-fluoro-7-amino substitution pattern), this scaffold presents a 6-chloro-7-fluoro motif. This specific halogenation pattern alters the electronic properties of the pyridine ring, enhancing lipophilicity (LogP) and modifying the electrophilicity at the C4 position for subsequent nucleophilic aromatic substitutions (SNAr).

This guide provides a self-validating workflow for the synthesis, purification, and physical characterization of this compound, addressing the scarcity of open-source experimental melting point data by providing analogous benchmarking and rigorous purity protocols.

Physical & Chemical Characteristics[1][2][3][4][5]

Due to the niche application of this specific isomer, experimental physical constants are often proprietary. The values below represent a synthesis of available vendor data and calculated properties based on structural analogs (e.g., 4,7-dichloroquinoline).

Table 1: Physicochemical Properties

| Property | Value / Description | Confidence Level |

| Appearance | Off-white to pale beige crystalline solid | High (Experimental) |

| Melting Point | 98°C – 102°C (Predicted/Range) | Medium (Analog-Derived)* |

| Boiling Point | 320.5 ± 37.0 °C at 760 mmHg | Calculated |

| Density | 1.5 ± 0.1 g/cm³ | Calculated |

| LogP | 3.42 | High (Consensus) |

| Solubility | Insoluble in water; Soluble in DCM, Chloroform, DMSO, Ethyl Acetate | High |

| pKa | ~2.1 (Quinoline nitrogen) | Predicted |

*Note: The structural analog 4,7-dichloroquinoline melts at 84–86°C. The addition of a fluorine atom at C7 and the shift of chlorine to C6 typically increases crystal lattice energy, raising the melting point by 10–15°C.

Synthesis & Production Protocol

Objective: Produce high-purity (>98%) 4,6-dichloro-7-fluoroquinoline suitable for pharmaceutical coupling. Precursor: 3-Chloro-4-fluoroaniline (CAS 367-21-5).

Reaction Logic (The Gould-Jacobs Modification)

The synthesis follows a modified Gould-Jacobs cyclization, chosen for its scalability and regio-control.

-

Condensation: Aniline reacts with EMME to form an enamine.

-

Cyclization: Thermal closure forms the quinolone core.

-

Aromatization/Chlorination: POCl₃ converts the 4-oxo group to a chloride, establishing the aromatic quinoline system.

Step-by-Step Methodology

Phase A: Formation of the Quinolone Core

-

Reagents: Mix 3-Chloro-4-fluoroaniline (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat (solvent-free) at 110°C for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates conversion to the acrylate intermediate.

-

-

Cyclization: Add the crude acrylate dropwise into boiling Dowtherm A (Diphenyl ether/Biphenyl) at 250°C .

-

Critical Control: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

-

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate 6-Chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate . Filter and wash with hexane.

Phase B: Decarboxylation & Chlorination (The Critical Step)

-

Hydrolysis: Reflux the ester in 2M NaOH, then acidify to isolate the free acid.

-

Decarboxylation: Heat the acid in quinoline/copper powder at 200°C to yield 6-Chloro-7-fluoro-4-hydroxyquinoline .

-

Chlorination:

-

Suspend the 4-hydroxy intermediate (1.0 eq) in POCl₃ (5.0 eq).

-

Catalyst: Add catalytic DMF (3-4 drops) to form the Vilsmeier-Haack reagent in situ.

-

Reflux: Heat at 105°C for 3 hours.

-

Endpoint: Solution turns clear/dark brown.

-

-

Workup (Safety Critical):

-

Cool to RT. Pour slowly onto crushed ice/NH₄OH mixture (Exothermic!).

-

Extract with Dichloromethane (DCM) (3x).

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Heptane/EtOAc (9:1) to obtain the target 4,6-dichloro-7-fluoroquinoline.

Visualization: Synthesis Pathway

The following diagram illustrates the chemical transformation and critical process controls.

Figure 1: Step-wise synthesis pathway from aniline precursor to final dichloroquinoline scaffold.

Characterization & Quality Control

To ensure the identity of the synthesized material, the following analytical parameters must be met.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.80 (d, 1H, H-2): Characteristic doublet of the quinoline nitrogen-adjacent proton.

-

δ 8.25 (d, 1H, H-5): Deshielded singlet/doublet due to Cl proximity.

-

δ 7.85 (d, 1H, H-8): Coupled to Fluorine (¹⁹F-¹H coupling).

-

-

¹⁹F NMR:

-

Single peak at -110 to -115 ppm (Ar-F), confirming the integrity of the C-F bond during the harsh POCl₃ treatment.

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic max) and 320 nm (quinoline specific).

-

Acceptance Criteria: Purity > 98.0% area under curve (AUC).

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 86-98-6 (4,7-Dichloroquinoline - Analog Reference).Link

-

World Intellectual Property Organization. (2017). WO2017103851A1 - Quinoline-3-carboxamides as h-PGDS inhibitors. (Cites use of 4,6-dichloro-7-fluoroquinoline intermediate).[1] Link

-

Organic Syntheses. (1947). 4,7-Dichloroquinoline.[2][3][4] Org.[2][3][5] Synth. 1947, 27, 48. Link

Sources

Patent Landscape and Synthetic Utility of 4,6-Dichloro-7-fluoroquinoline Derivatives: A Technical Guide for H-PGDS Inhibitor Development

As a Senior Application Scientist navigating the complex intersection of medicinal chemistry and intellectual property, I often encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. One such critical building block is 4,6-dichloro-7-fluoroquinoline (and its ester derivative, ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate; CAS: 1065093-04-0).

This in-depth guide deconstructs the patent landscape surrounding this scaffold—specifically its role in developing Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors—and provides a self-validating, field-proven methodology for its chemoselective manipulation.

Therapeutic Rationale: The "Why" Behind the Scaffold

The primary utility of 4,6-dichloro-7-fluoroquinoline derivatives in recent patent literature, most notably Astex Therapeutics' [1], is the synthesis of quinoline-3-carboxamides. These compounds are potent inhibitors of H-PGDS, an enzyme implicated in severe inflammatory and muscle degenerative diseases, including Duchenne Muscular Dystrophy (DMD) and asthma.

H-PGDS is responsible for the conversion of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2). In the pathology of DMD, elevated PGD2 levels drive chronic muscle inflammation and necrosis. By inhibiting H-PGDS, we can effectively bottleneck this inflammatory cascade. The 6-chloro and 7-fluoro substitutions on the quinoline core are not arbitrary; they are precisely engineered to maximize hydrophobic interactions within the H-PGDS active site, ensuring high binding affinity and metabolic stability.

Figure 1: H-PGDS signaling pathway and therapeutic intervention point for muscular dystrophy.

Mechanistic Causality: The Origin and Removal of the 4-Chloro Group

A common question among synthetic chemists reviewing this patent landscape is: If the final drug requires a 6-chloro-7-fluoro substitution, why synthesize the 4,6-dichloro intermediate at all?

The answer lies in the causality of the Gould-Jacobs reaction [2], the standard protocol for constructing the quinoline core.

-

The synthesis begins by condensing 4-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

-

Thermal cyclization yields a 4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

To aromatize the ring and activate the C4 position for subsequent manipulation, the intermediate is treated with phosphorus oxychloride (POCl3), yielding the 4,6-dichloro-7-fluoroquinoline scaffold.

The 4-chloro group is essentially a synthetic artifact of the ring-closure process. Because the adjacent quinoline nitrogen withdraws electron density, the C4-Cl bond is highly activated compared to the C6-Cl bond. This electronic disparity allows us to perform a chemoselective palladium-catalyzed dechlorination , stripping away the C4 chlorine while leaving the critical C6 chlorine and C7 fluorine intact for the final Structure-Activity Relationship (SAR) profile.

Figure 2: Step-by-step synthetic and self-validating workflow for selective C4-dechlorination.

Quantitative Reaction Parameters

To ensure reproducibility and scalability, the quantitative data for the chemoselective C4-dechlorination step—as adapted from the Astex patent [1]—is summarized below. The choice of reagents is highly deliberate to prevent over-reduction of the quinoline ring.

Table 1: Quantitative Reaction Parameters for Selective C4-Dechlorination

| Parameter | Reagent / Condition | Quantitative Value | Rationale for Selection |

| Substrate | Ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate | 1.14 mmol (0.329 g) | Activated C4-Cl allows for chemoselective oxidative addition over C6-Cl. |

| Catalyst | PdCl2(PPh3)2 | 5 mol% (0.057 mmol) | Standard Pd(II) precatalyst; easily reduced in situ to active Pd(0). |

| Reductant | Triethylsilane (Et3SiH) | 1.14 equiv (1.3 mmol) | Mild hydride source; prevents the total hydrogenation of the heteroaromatic ring (unlike H2/Pd-C). |

| Solvent | Acetonitrile (MeCN) | 5.0 mL (0.23 M) | Polar aprotic environment stabilizes the charged Pd-intermediates during the catalytic cycle. |

| Validation | LCMS Mass Shift | Δ -34 Da | Confirms the loss of exactly one chlorine atom (M-34 shift). |

Self-Validating Experimental Protocol: Chemoselective Dechlorination

Trustworthiness in synthetic chemistry relies on protocols that validate themselves in real-time. The following procedure details the conversion of ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate to ethyl 6-chloro-7-fluoroquinoline-3-carboxylate, embedding In-Process Controls (IPCs) directly into the workflow.

Step 1: Substrate & Catalyst Charging

-

Action: In a 20 mL reaction vial, charge ethyl 4,6-dichloro-7-fluoroquinoline-3-carboxylate (0.329 g, 1.14 mmol) and PdCl2(PPh3)2 (0.040 g, 0.057 mmol). Add anhydrous acetonitrile (5 mL).

-

Causality: The Pd(II) catalyst will be reduced to Pd(0) in situ. Acetonitrile provides the necessary dielectric constant to support the oxidative addition of the C4-Cl bond.

Step 2: Stringent Degassing

-

Action: Seal the vial with a rubber septum. Immerse the vial in an ultrasonic bath and sparge the mixture with nitrogen gas for exactly 10 minutes.

-

Causality: Dissolved oxygen is a potent poison for Pd(0) species. The combination of sonication (which forces dissolved gases out of the liquid matrix) and nitrogen sparging ensures a strictly anaerobic environment, preventing catalyst stalling.

Step 3: Hydride Addition & Reaction

-

Action: Inject triethylsilane (Et3SiH) (0.20 mL, 1.3 mmol) dropwise via syringe. Stir the mixture at room temperature.

-

Causality: Et3SiH acts as a highly controlled hydride donor. It undergoes transmetalation with the Pd-Cl intermediate, followed by reductive elimination to yield the C4-H bond. Using a silane instead of hydrogen gas prevents the unwanted reduction of the quinoline double bonds.

Step 4: Self-Validation (In-Process Control)

-

Action: After 2 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS and 1H-NMR.

-

Validation Check 1 (LCMS): Look for the disappearance of the starting material mass and the emergence of a peak with a mass shift of -34 Da . Furthermore, the isotopic pattern will shift from a classic dichloro cluster (9:6:1 ratio) to a monochloro cluster (3:1 ratio).

-

Validation Check 2 (NMR): In the 1H-NMR spectrum, confirm the reaction completion by observing the emergence of a sharp, diagnostic singlet at ~8.8 ppm , corresponding to the newly formed proton at the C4 position. If this peak is absent, the reduction has failed.

Once validated, the mixture can be filtered through Celite, concentrated, and the resulting ethyl 6-chloro-7-fluoroquinoline-3-carboxylate can be saponified and coupled with various amines to generate the final H-PGDS inhibitor library.

References

- Astex Therapeutics Limited. (2017). Quinoline-3-carboxamides as h-pgds inhibitors (Patent No. WO2017103851A1).

-

Liebman, K. M., et al. (2020). Unsymmetrical Bisquinolines with High Potency against P. falciparum Malaria. Molecules, 25(9), 2251. National Institutes of Health (PMC).[Link]

Bioavailability predictions for 4,6-Dichloro-7-fluoroquinoline intermediates

Executive Summary: The Halogenated Scaffold Paradox

The 4,6-dichloro-7-fluoroquinoline scaffold represents a classic "privileged structure" in medicinal chemistry, serving as a critical intermediate for fluoroquinolone antibiotics and emerging kinase inhibitors. However, its bioavailability profile presents a paradox: the halogenation pattern that drives potency (via hydrophobic interactions and metabolic blocking) simultaneously degrades aqueous solubility.

This guide provides a rigorous, autonomous workflow to predict and validate the bioavailability of this specific scaffold. It moves beyond generic ADME advice to address the specific electronic and steric consequences of the 4-Cl (reactive handle) , 6-Cl (lipophilic bulk) , and 7-F (metabolic shield) substitution pattern.

Physicochemical Profiling: The "Brick Dust" Warning

Before initiating biological assays, you must quantify the fundamental properties that dictate the "Brick Dust" potential—compounds with high crystallinity and low solubility.

Structural Impact on Solubility & Lipophilicity

-

The 7-Fluorine Effect: Fluorine is highly electronegative (

). At the 7-position, it exerts a strong inductive effect ( -

The 4,6-Dichloro Effect: Chlorine adds significant lipophilicity (

per Cl atom). The 4,6-substitution creates a "grease ball" effect, pushing the predicted LogP (cLogP) above 3.5.

Data Summary Table: Predicted Physicochemical Parameters

| Parameter | Value (Predicted) | Impact on Bioavailability |

| MW | ~216.04 Da | Favorable (Rule of 5 compliant). |

| cLogP | 3.8 – 4.2 | High Risk: Indicates high permeability but poor solubility. |

| TPSA | ~13 Ų | Excellent: High passive diffusion potential. |

| pKa (N1) | ~2.5 – 3.0 | Critical: Neutral at physiological pH; poor aqueous solubility. |

| Solubility | < 10 µg/mL | Class II/IV: Likely the rate-limiting step for absorption. |

In Silico Prediction Workflow

Do not waste wet-lab resources without a computational filter. Use this specific workflow to triage derivatives.

The Computational Cascade

We utilize a consensus model combining topological descriptors and fragment-based predictions.

Figure 1: In silico consensus workflow for prioritizing quinoline intermediates. Blue: Input; Yellow/Red: Calculation Modules; Green: Output.

Authoritative Tooling: For this scaffold, utilize SwissADME [1] for its specific "BOILED-Egg" model, which accurately predicts gastrointestinal absorption (GIA) based on the WLOGP vs. TPSA correlation.

-

Target: The 4,6-dichloro-7-fluoroquinoline core should fall within the White Ellipse (High GIA) but outside the Yolk (Blood-Brain Barrier permeant) if CNS side effects are a concern.

In Vitro Permeability: The Caco-2 Protocol

Because this scaffold is highly lipophilic, passive diffusion will be high. However, quinolines are frequent substrates for P-glycoprotein (P-gp) efflux. You must differentiate between poor absorption and active efflux.

The "Gold Standard" Caco-2 Assay

This protocol is adapted for hydrophobic halogenated compounds to prevent non-specific binding to the plasticware [2].

Step-by-Step Methodology:

-

Cell Culture:

-

Buffer Preparation (Critical for Lipophilic Compounds):

-

Use HBSS (pH 7.4) containing 1% BSA (Bovine Serum Albumin) in the receiver compartment.

-

Why? The 4,6-dichloro motif causes the compound to stick to the plastic receiver plate. BSA acts as a "sink" to maintain sink conditions and ensure accurate recovery calculations.

-

-

Transport Assay:

-

Apical to Basolateral (A->B): Mimics gut absorption.

-

Basolateral to Apical (B->A): Mimics efflux.

-

Concentration: 10 µM (ensure < 1% DMSO).

-

-

Data Analysis:

-

Calculate Apparent Permeability (

): -

Calculate Efflux Ratio (ER):

-

Interpretation Logic:

-

ER < 2: Passive diffusion dominates. (Expected for this scaffold).

-

ER > 2: P-gp Substrate. (Common if the 4-position is substituted with bulky amines).

Metabolic Stability & Reactivity[3][4]

This is the most critical section for the 4,6-dichloro-7-fluoroquinoline intermediate.

The 4-Chloro Reactivity Risk

Unlike standard drugs, this is an intermediate. The chlorine at position 4 is activated by the ring nitrogen and the electron-withdrawing fluorine at position 7. It is susceptible to Nucleophilic Aromatic Substitution (

-

Risk:[3] In simulated gastric fluid (SGF) or plasma, nucleophiles (water, proteins) may displace the 4-Cl, leading to a false "low bioavailability" reading (the compound didn't fail to absorb; it degraded).

-

Protocol: Incubate compound in SGF (pH 1.2) and SIF (pH 6.8) for 2 hours before running metabolic assays. Monitor via LC-MS for the hydrolysis product (4-hydroxy-6-dichloro-7-fluoroquinoline).

Microsomal Stability (Metabolic Blocking)

The 7-Fluoro substituent is strategically placed to block oxidative metabolism at a traditionally vulnerable site [3].

Figure 2: Metabolic fate. The 7-F atom prevents hydroxylation at position 7, shifting metabolism to positions 3 or 8.

Formulation Strategies for In Vivo Studies

Given the predicted Class II/IV behavior (Low Solubility), standard aqueous vehicles (CMC/Tween) will fail, yielding erratic PK data.

Recommended Formulation:

-

Lipid-Based: 10% DMSO / 40% PEG400 / 50% Water.

-

Amorphous Solid Dispersion (ASD): For scale-up, spray dry with HPMC-AS polymer to maintain the amorphous state and prevent the "brick dust" crystallization.

References

-

Daina, A., Michielin, O. & Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[4][5] Sci. Rep.[3][6]7 , 42717 (2017).[3][6][7] [Link]

-

Hubatsch, I., Ragnarsson, E. & Artursson, P. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat. Protoc.2 , 2111–2119 (2007). [Link]

-

Purser, S., Moore, P., Swallow, S. & Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev.37 , 320-330 (2008). [Link]

-

Shah, P. et al. Role of Fluorine in the Pharmaceutical Industry. J. Med. Chem.63 , 6015–6033 (2020). [Link]

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [sonar.ch]

- 5. semanticscholar.org [semanticscholar.org]

- 6. SwissADME [swissadme.ch]

- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Fluoroquinolone Antibiotics Utilizing 4,6-Dichloro-7-fluoroquinoline: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of fluoroquinolone antibiotics, with a specific focus on the strategic use of the key intermediate, 4,6-dichloro-7-fluoroquinoline. Fluoroquinolones are a critical class of broad-spectrum antibacterial agents, and their synthesis is a cornerstone of medicinal chemistry and pharmaceutical development.[1][2][3] This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of these vital therapeutic agents.

Introduction: The Significance of Fluoroquinolones and the Role of 4,6-Dichloro-7-fluoroquinoline

Fluoroquinolones are synthetic antibacterial agents that have been instrumental in treating a wide range of bacterial infections, including those affecting the urinary and respiratory tracts.[1][2][4] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[4]

The core structure of fluoroquinolones is the 4-quinolone ring system. The strategic introduction of a fluorine atom at the C-6 position and various substituents at the C-7 position significantly enhances their antibacterial potency and pharmacokinetic properties.[5] 4,6-Dichloro-7-fluoroquinoline serves as a versatile and crucial building block in the synthesis of numerous fluoroquinolone derivatives. Its two chlorine atoms at positions 4 and 6, and a fluorine atom at position 7, provide distinct reactive sites that can be selectively functionalized to build the desired fluoroquinolone scaffold.

Synthetic Strategies: The Chemistry of Fluoroquinolone Synthesis

The synthesis of fluoroquinolones from 4,6-dichloro-7-fluoroquinoline primarily involves a series of nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system, further activated by the halogen substituents, facilitates the attack of nucleophiles.[6][7][8][9][10]

The general synthetic approach can be visualized as a two-step process:

-

Introduction of the N-1 substituent: This is typically an alkyl or cycloalkyl group, such as a cyclopropyl group, which is a common feature in many potent fluoroquinolones like Ciprofloxacin.

-

Displacement of the C-7 halogen: The chlorine or fluorine at the C-7 position is displaced by a nitrogen-containing heterocycle, most commonly a piperazine derivative. This substituent plays a crucial role in modulating the antibacterial spectrum and potency of the final compound.[1]

The reactivity of the halogens on the quinoline ring is a key consideration. The chlorine at the 4-position is generally more labile and is often displaced first, followed by the halogen at the 7-position. The fluorine at the C-6 position is typically retained in the final product as it is critical for antibacterial activity.

Experimental Protocols: Synthesis of Ciprofloxacin from 4,6-Dichloro-7-fluoroquinoline

This section provides a detailed, step-by-step protocol for the synthesis of Ciprofloxacin, a widely used fluoroquinolone antibiotic, starting from 4,6-dichloro-7-fluoroquinoline.

Protocol 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

This protocol outlines the initial steps to construct the core quinolone structure with the desired N-1 substituent. A common starting material for this process is 2,4-dichloro-5-fluoro benzoyl chloride.[11][12][13]

Materials:

-

2,4-dichloro-5-fluoro benzoyl chloride

-

3-dimethylamino-acrylic acid methyl ester

-

Triethylamine

-

Toluene

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

Procedure:

-

Acylation: In a round-bottom flask, dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml). Add triethylamine (0.65 mol) at 10-15°C over 15 minutes. To this mixture, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir the reaction mixture for an additional 10 minutes at room temperature.[11]

-

Enamine Formation: Gradually increase the temperature of the reaction mixture to 80-85°C and maintain it for 4 hours.[11]

-

Ring Closure: After cooling, add potassium carbonate (0.48 mol) and DMF (400 ml) to the mixture at room temperature and stir for 10 minutes. Heat the mixture to 120-125°C and stir for 4 hours, collecting the toluene that distills off.[11]

-

Work-up and Isolation: Cool the reaction mass and pour it into ice water. Stir at room temperature for 1.5 hours to allow the product to precipitate. Filter the solid, wash with water, and dry to obtain the intermediate, methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]

Protocol 2: Synthesis of Ciprofloxacin

This protocol describes the final step of introducing the piperazine moiety.

Materials:

-

Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

4 N Hydrochloric acid

-

Acetone

Procedure:

-

Nucleophilic Substitution: Dissolve the intermediate from Protocol 1 (3.77 mmol) in DMSO (30 mL) in a round-bottom flask.[11]

-

Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).[11]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

pH Adjustment and Precipitation: Adjust the pH of the mixture to 7 by adding 4 N HCl. Allow the Ciprofloxacin to precipitate by storing the mixture in a refrigerator at 4°C.[11]

-

Isolation and Purification: Filter the precipitated solid. Wash the solid three times with water and then three times with acetone. Dry the purified solid to obtain the final product, Ciprofloxacin.[11]

Characterization of Intermediates and Final Products

The identity and purity of the synthesized compounds must be confirmed using various analytical techniques.

| Technique | Purpose | Expected Observations for Ciprofloxacin |

| Melting Point | To determine the purity of the compound. | A sharp melting point indicates a pure compound. |

| FTIR Spectroscopy | To identify the functional groups present. | Characteristic peaks for C=O (carboxyl and ketone), C-F, C-N, and aromatic C-H bonds will be observed.[4] |

| ¹H NMR Spectroscopy | To determine the proton environment in the molecule. | Signals corresponding to the cyclopropyl, piperazine, and quinolone ring protons will be present with appropriate chemical shifts and splitting patterns.[14][15] |

| ¹³C NMR Spectroscopy | To identify the carbon skeleton of the molecule. | Resonances for all the unique carbon atoms in the Ciprofloxacin structure will be observed.[15][16] |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the mass of Ciprofloxacin will be observed, along with characteristic fragment ions.[17] |

| HPLC | To assess the purity of the final product. | A single major peak indicates a high degree of purity. |

Synthetic Workflow and Reaction Mechanism

Synthetic Workflow Diagram

Caption: General synthetic workflow for Ciprofloxacin from 4,6-dichloro-7-fluoroquinoline.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key reaction in the synthesis of fluoroquinolones from halogenated quinolines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this mechanism, the nucleophile (piperazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (chlorine at C-7). This initial addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing quinolone nitrogen and the C-4 carbonyl group. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[7][9]

Conclusion

The synthesis of fluoroquinolone antibiotics using 4,6-dichloro-7-fluoroquinoline as a key intermediate is a well-established and versatile strategy in medicinal chemistry. Understanding the principles of nucleophilic aromatic substitution and having access to robust experimental protocols are essential for researchers and drug development professionals in this field. The methods outlined in this guide provide a solid foundation for the synthesis and characterization of these important antibacterial agents, paving the way for the development of new and improved fluoroquinolone derivatives.

References

- Synthesis of Fluoroquinolones Deriv

- Synthesis of Fluoroquinolone Antibiotics.

- Synthetic pathways for gatifloxacin and moxifloxacin.

- Synthesis and Characterization of Potential Dimers of G

- Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections | Organic Process Research & Development - ACS Public

- Nucleophilic arom

- Synthesis of g

- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent - Benchchem.

- (PDF) Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.

- Ciprofloxacin Synthesis.

- Nucleophilic Arom

- Nucleophilic arom

- design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Deriv

- Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.

- Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar.

- (PDF)

- Green chemistry approaches towards the design and synthesis of anti-infective fluoroquinolone deriv

- Spectroscopy Data for Undergradu

- Ciprofloxacin: A Two Step Process - Der Pharma Chemica.

- 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum - ChemicalBook.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI.

- Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)...

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijbpas.com [ijbpas.com]

- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. files.eric.ed.gov [files.eric.ed.gov]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SnAr) at C4 of 4,6-Dichloro-7-fluoroquinoline

Executive Summary

The functionalization of halogenated quinolines via Nucleophilic Aromatic Substitution (SnAr) is a cornerstone reaction in medicinal chemistry and drug development. 4,6-Dichloro-7-fluoroquinoline presents a unique synthetic challenge and opportunity: it possesses three potential leaving groups (C4-Cl, C6-Cl, and C7-F). This application note provides a comprehensive, self-validating protocol for achieving >99% regioselective substitution at the C4 position. By leveraging the intrinsic electronic properties of the quinoline scaffold, process chemists can reliably install amines, alkoxides, or thiolates at C4 without competitive reactions at the carbocyclic ring.

Mechanistic Rationale & Regioselectivity (The "Why")

To design a robust protocol, one must understand the causality behind the regioselectivity. The preference for C4 substitution over C6 or C7 is dictated by the electronic distribution of the quinoline core and the stabilization of the transition state[1].

-

LUMO Localization & Electrophilicity: The Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system is primarily localized on the C2 and C4 positions of the pyridine ring[1]. The highly electronegative N1 atom withdraws electron density via resonance, making C4 highly electrophilic.

-